1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

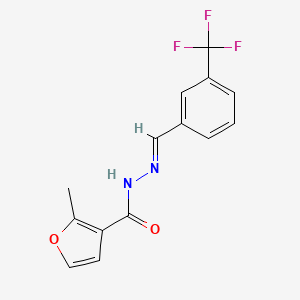

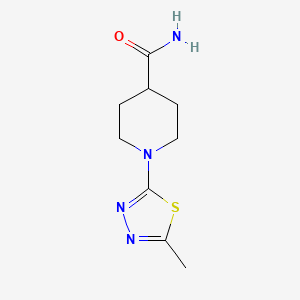

The compound “1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride” is a complex organic molecule. It is related to the 4,6-dimorpholino-1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar 4,6-dimorpholino-1,3,5-triazine compounds involves N-substitution and Claisen-Schmidt condensation . Another method involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . The ring is substituted with dimorpholino groups at the 4 and 6 positions .Applications De Recherche Scientifique

Synthesis Applications

A detailed study describes the efficient synthesis of NK(1) receptor antagonist Aprepitant, which highlights the compound's role in the direct condensation processes and novel crystallization-induced asymmetric transformations. This synthesis pathway includes several key steps, such as Lewis acid-mediated coupling and stereoselective processes, to achieve the desired alpha-(fluorophenyl)morpholine derivative, demonstrating the compound's utility in complex chemical synthesis (Brands et al., 2003).

Chemical Modification and Reactivity

Research on the selective modification of bifunctional heterocyclic compounds shows that in acetic acid medium, 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine undergoes high-yielding and selective amination. This process demonstrates the compound's reactivity and its potential for creating biologically relevant residues through subsequent alkylation steps (Kolmakov, 2008).

Role in Drug Development

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, achieved through a one-pot Biginelli synthesis, reveal the compound's contribution to drug development. This method provides a simple and efficient synthesis approach for compounds that may have potential pharmacological activities (Bhat et al., 2018).

Antifungal and Antimicrobial Activities

A study on the synthesis, characterization, and antifungal activity of metal complexes of a related azo dye indicates the antimicrobial potential of these compounds. Metal complexes were found to be more active against various fungi compared to the ligand, suggesting the compound's utility in developing antifungal agents (Raj and Patel, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are Phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . These are key enzymes in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation .

Mode of Action

The compound acts as a potent inhibitor of PI3K and mTOR . It binds to these enzymes, preventing them from performing their normal function. This inhibition disrupts the PI3K/AKT/mTOR pathway, leading to decreased cell survival and proliferation .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway by the compound can lead to decreased tumor growth and survival .

Pharmacokinetics

The compound is orally available and can cross the blood-brain barrier . It has favorable pharmacokinetic parameters in mice, rats, and dogs . .

Result of Action

The compound has demonstrated efficiency in inhibiting proliferation in tumor cell lines and a rat xenograft model . This, together with the compound’s safety profile, identifies it as a potential clinical candidate with a broad application range in oncology, including treatment of brain tumors or CNS metastasis .

Propriétés

IUPAC Name |

1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3.ClH/c1-14(26)15-2-4-16(5-3-15)20-17-21-18(24-6-10-27-11-7-24)23-19(22-17)25-8-12-28-13-9-25;/h2-5H,6-13H2,1H3,(H,20,21,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDFFWVPSMBQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2989393.png)